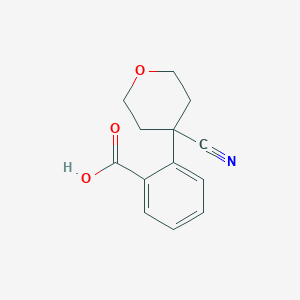
2-Ethyl-2-methyl-5-phenyl-1,3-dioxolan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-methyl-5-phenyl-1,3-dioxolan-4-one is a heterocyclic compound belonging to the class of dioxolanes These compounds are characterized by a five-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Ethyl-2-methyl-5-phenyl-1,3-dioxolan-4-one can be synthesized through the reaction of 2-ethyl-2-methyl-1,3-dioxolan-4-ol with 2-chloropropionyl chloride. The reaction is typically carried out at a temperature range of 0-5°C for 2-3 hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of carbonyl compounds and diols in the presence of acid catalysts to form the dioxolane ring .
Types of Reactions:
Common Reagents and Conditions:
Reduction: LiAlH4 and NaBH4 are typical reducing agents.
Substitution: Organolithium reagents, Grignard reagents, and other nucleophiles are used for substitution reactions.
Major Products:
Oxidation: Formation of lactones or cleavage products.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethyl-2-methyl-5-phenyl-1,3-dioxolan-4-one has several applications in scientific research:
Chemistry: Used as a reagent in selective ketalization and in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The specific mechanism of action for 2-Ethyl-2-methyl-5-phenyl-1,3-dioxolan-4-one is not well-documented. its effects are likely mediated through interactions with various molecular targets and pathways, depending on the context of its use.
Comparación Con Compuestos Similares
1,3-Dioxolane: A related compound with a similar ring structure but different substituents.
2,2-Dimethyl-1,3-dioxolan-4-one: Another dioxolane derivative with different substituents.
2-Ethyl-4-methyl-1,3-dioxolane: A stereoisomer with a different arrangement of substituents.
Propiedades
Número CAS |
6942-74-1 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
2-ethyl-2-methyl-5-phenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C12H14O3/c1-3-12(2)14-10(11(13)15-12)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 |
Clave InChI |
ZNXPDXFSIBVTGN-UHFFFAOYSA-N |
SMILES canónico |
CCC1(OC(C(=O)O1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


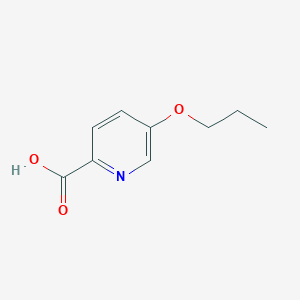
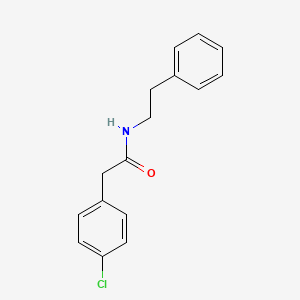
![Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate](/img/structure/B13998125.png)
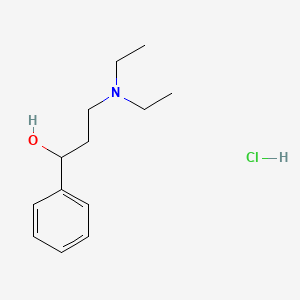
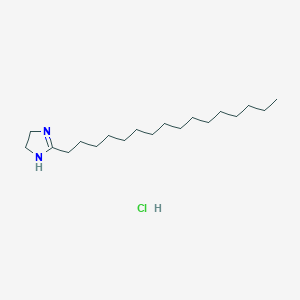
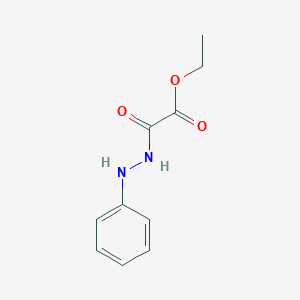





![1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea](/img/structure/B13998168.png)
